molecular formula C7H13NO B8675981 2-n-Butyl-2-oxazoline

2-n-Butyl-2-oxazoline

Cat. No.: B8675981
M. Wt: 127.18 g/mol
InChI Key: VERUITIRUQLVOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-n-Butyl-2-oxazoline, also known as 2-Butyl-2-oxazoline, is a heterocyclic organic compound with the molecular formula C7H13NO. It is a member of the oxazoline family, characterized by a five-membered ring containing both nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-n-Butyl-2-oxazoline typically involves the cyclization of β-hydroxy amides. One common method is the reaction of butylamine with glyoxal in the presence of an acid catalyst, followed by cyclodehydration to form the oxazoline ring . Another approach involves the use of Deoxo-Fluor® for the cyclization of β-hydroxy amides at room temperature .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes to ensure high yield and purity. One such method involves the methanolysis of 2-cyanopyridine to afford methoxyimidate, followed by acid-catalyzed cyclization . This process is amenable to multi-gram scale synthesis and provides the target compound in high yield.

Comparison with Similar Compounds

2-n-Butyl-2-oxazoline can be compared with other oxazoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its butyl substituent, which imparts distinct chemical properties and reactivity compared to other oxazoline derivatives. This makes it a valuable compound for specific applications in synthesis and catalysis .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-butyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C7H13NO/c1-2-3-4-7-8-5-6-9-7/h2-6H2,1H3

InChI Key

VERUITIRUQLVOC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NCCO1

Related CAS

25822-73-5

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of about 83.1 grams (1.00 mole) valeronitrile, about 64.8 grams (1.05 mole) ethanolamine, and about 6.2 grams (0.025 mole) cadmium acetate dihydrate is heated at about 124 degrees C. to about 128 degrees C. and stirred under nitrogen for about two days. The product is then distilled under vacuum. The fraction boiling at about 67 degrees C. to about 75.5 degrees C. at about 28 mmHg is collected.
Quantity
83.1 g
Type
reactant
Reaction Step One
Quantity
64.8 g
Type
reactant
Reaction Step One
Name
cadmium acetate dihydrate
Quantity
6.2 g
Type
catalyst
Reaction Step One

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